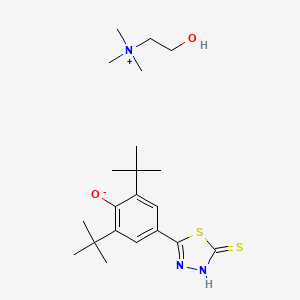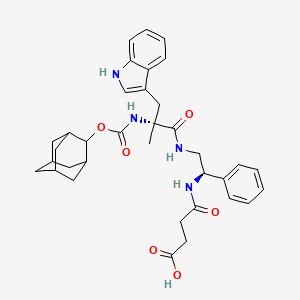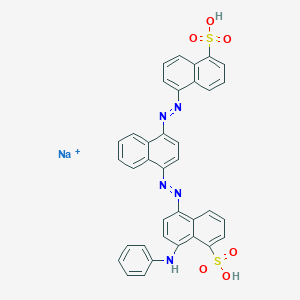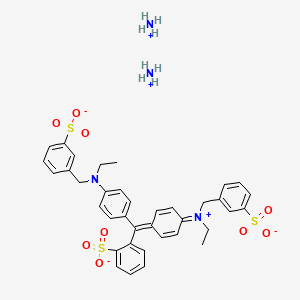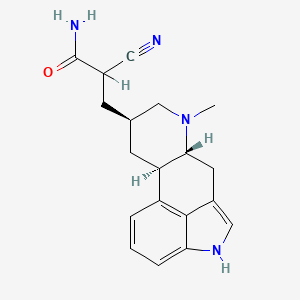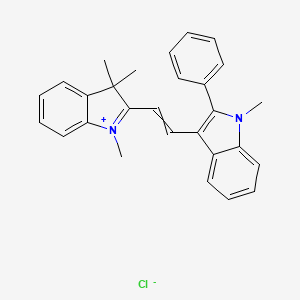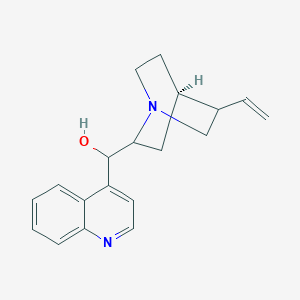
Cinchonine
Overview
Description
Cinchonidine is a naturally occurring alkaloid found in the bark of Cinchona trees, specifically Cinchona officinalis and Gongronema latifolium . It is one of the major members of the quinoline alkaloids, which also include quinine, quinidine, and cinchonine . Cinchonidine has been historically significant due to its antimalarial properties and its role in stereochemistry and asymmetric synthesis .
Mechanism of Action
Cinchonine, also known as (8R,9S)-Cinchonine, D-Cinchonine, or (+)-Cinchonine, is a natural alkaloid derived from the bark of Cinchona trees. It has a wide range of biological properties, including anti-cancer, anti-obesity, anti-inflammatory, anti-parasitic, antimicrobial, anti-platelet aggregation, and anti-osteoclast differentiation .
Target of Action
This compound primarily targets the Tumor necrosis factor (TNF) receptor-associated factor 6 (TRAF6) . TRAF6 is a critical component in both AKT and TAK1 activations, which are essential for various cellular processes, including cell survival, growth, and differentiation .
Mode of Action
This compound binds to the RING domain of TRAF6 , which is responsible for its E3 ligase activity . This binding inhibits the ubiquitination and phosphorylation of AKT, as well as the phosphorylation of TAK1 . As a result, it suppresses the activation of these proteins, leading to changes in downstream cellular processes .
Biochemical Pathways
The inhibition of AKT and TAK1 activations by this compound affects several biochemical pathways. For instance, it suppresses the activation of NFATc1 and AP-1 , key transcription factors involved in osteoclastogenesis . It also triggers the endoplasmic reticulum stress response, leading to the up-regulation of GRP78 and the phosphorylation of PERK and ETIF-2α .
Pharmacokinetics
It’s known that this compound has a broad range of pharmacological activities, suggesting it has good bioavailability .
Result of Action
This compound’s action results in various molecular and cellular effects. It induces anti-cancer activity by activating caspase-3 and PARP-1, leading to apoptosis . It also exhibits anti-inflammatory effects that reduce the impact of high-fat diets, making it suitable for targeting obesity-related diseases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the natural environmental conditions such as temperature and humidity, and the gritty texture soil are the most suitable conditions for the seed germination of Cinchona officinalis, the plant from which this compound is derived
Biochemical Analysis
Biochemical Properties
Cinchonine interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to TRAF6 in HeLa and A549 cells, leading to decreased AKT ubiquitination and phosphorylation, as well as decreased phosphorylation of TAK1 . This interaction with TRAF6 is believed to be responsible for its ability to induce apoptosis in these cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can induce apoptosis in cancer cells such as HeLa and A549 . It also activates the endoplasmic reticulum stress response by upregulating GRP78 and promoting the phosphorylation of PERK and Eukaryotic Translation Initiation Factor 2 α .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes caspase-3 activation and PARP1 cleavage in liver cancer cells . Furthermore, it activates the endoplasmic reticulum stress response by upregulating GRP78 and promoting the phosphorylation of PERK and Eukaryotic Translation Initiation Factor 2 α .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, this compound has been found to suppress tumor growth in mice without showing significant acute toxicity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been found to suppress tumor growth in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it undergoes a similar metabolic pathway as quinidine, resulting in (3 S)-3-hydroxyquinidine as a major metabolite . The stereoselective hydroxylation of this compound and quinidine is catalyzed by cytochrome type CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinchonidine can be extracted from the bark of Cinchona trees. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The crude extract is then purified using techniques like crystallization or chromatography to obtain pure cinchonidine .
Industrial Production Methods: Industrial production of cinchonidine involves large-scale extraction from Cinchona bark. The bark is first dried and ground into a fine powder. The powdered bark is then subjected to solvent extraction, followed by purification processes to isolate cinchonidine . Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cinchonidine undergoes various chemical reactions, including:
Oxidation: Cinchonidine can be oxidized to form cinchoninic acid.
Reduction: Reduction of cinchonidine can lead to the formation of dihydrocinchonidine.
Substitution: Substitution reactions involving cinchonidine can occur at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Cinchoninic acid.
Reduction: Dihydrocinchonidine.
Substitution: Various quinoline derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Cinchonidine is structurally similar to other Cinchona alkaloids such as quinine, quinidine, and cinchonine . it has unique properties that distinguish it from these compounds:
Quinine: Primarily used as an antimalarial agent.
Quinidine: Used as an antiarrhythmic agent.
This compound: Similar to cinchonidine but with different stereochemistry.
Cinchonidine’s unique stereochemistry makes it particularly valuable in asymmetric synthesis and chiral catalysis .
Properties
CAS No. |
118-10-5 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14+,18-,19+/m1/s1 |
InChI Key |
KMPWYEUPVWOPIM-CFGMGRTJSA-N |
SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Isomeric SMILES |
C=C[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Appearance |
Solid powder |
melting_point |
210.5 °C |
Key on ui other cas no. |
118-10-5 485-71-2 1042167-24-7 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
0.2 mg/mL at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cinchonine cinchonine, hexaiodoTl(-2) (1:1), (9S)-isomer cinchonine, hydrochloride, (9S)-isomer cinchonine, monohydrochloride, (9S)-isomer cinchonine, sulfate (2:1), (9S)-isomer LA 40221 LA-40221 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary cellular targets of cinchonine?
A1: this compound has been shown to interact with various cellular targets, including:
- P-glycoprotein (P-gp): this compound acts as a potent inhibitor of P-gp, a transmembrane efflux pump often overexpressed in multidrug-resistant cancer cells. By inhibiting P-gp, this compound can enhance the intracellular accumulation and efficacy of anticancer drugs. [, ]
- Endoplasmic Reticulum (ER) Stress Response: this compound can activate the ER stress response, leading to apoptosis (programmed cell death) in cancer cells. This involves the upregulation of GRP78 (a chaperone protein) and phosphorylation of PERK and EIF2α (proteins involved in the unfolded protein response). []
- Sphingosine Kinase 1 (SphK1): Recent studies suggest that this compound can inhibit SphK1, an enzyme involved in the synthesis of sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in cancer cell proliferation and survival. []
Q2: How does this compound induce apoptosis in cancer cells?
A2: this compound has demonstrated pro-apoptotic effects through multiple mechanisms:
- Caspase Activation and PARP Cleavage: this compound promotes the activation of caspase-3, a key executioner caspase, and the cleavage of PARP, a DNA repair enzyme. These events are hallmarks of apoptosis. [, ]
- ER Stress-Induced Apoptosis: By activating the ER stress response, this compound triggers a cascade of events that can ultimately lead to apoptosis in cancer cells. []
- Downregulation of RRP15: Studies indicate that this compound can downregulate RRP15 (ribosomal RNA-processing 15 homolog) in pancreatic cancer cells. RRP15 knockdown has been linked to autophagy inhibition and increased apoptosis. []
Q3: Does this compound impact adipogenesis and inflammation?
A3: Research suggests that this compound can:
- Downregulate Adipogenesis: this compound may help prevent obesity by downregulating adipogenesis (the formation of fat cells). This effect is linked to the reversal of high-fat-diet-induced downregulation of WNT10b and galanin signaling pathways, as well as key adipogenic genes. []
- Attenuate Adipose Inflammation: this compound has been shown to reduce inflammation in adipose tissue by inhibiting TLR2- and TLR4-mediated signaling cascades, which are activated during obesity. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H22N2O, and its molecular weight is 294.4 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, various spectroscopic techniques have been employed to characterize this compound, including:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the structure and connectivity of atoms within the molecule. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


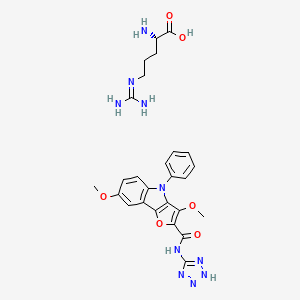
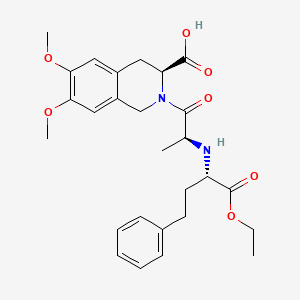
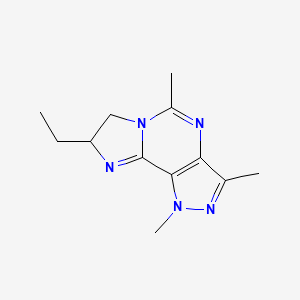
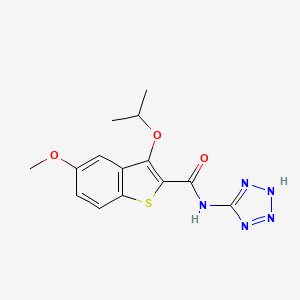
![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)

